

## Regulatory status of ethyl laurate in food and cosmetics

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An In-Depth Technical Guide to the Regulatory and Safety Status of **Ethyl Laurate** in Food and Cosmetics

This technical guide provides a comprehensive overview of the current regulatory status and safety profile of **ethyl laurate** for its use in the food and cosmetics industries. The information is intended for researchers, scientists, and professionals involved in drug and product development, presenting key data in a structured format with detailed experimental context.

### **Chemical Identity**

**Ethyl laurate**, also known as ethyl dodecanoate, is the ester of lauric acid and ethanol. It is a colorless liquid with a mild, waxy, and floral-fruity odor.

Identifier	Value
CAS Number	106-33-2
FEMA Number	2441
JECFA Number	37
EC Number	203-386-0
Chemical Formula	C14H28O2
Molecular Weight	228.37 g/mol



### **Regulatory Status in Food**

**Ethyl laurate** is widely recognized and approved as a flavoring agent in food products by major international regulatory bodies.

### **United States Food and Drug Administration (FDA)**

In the United States, **ethyl laurate** is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption. Its regulatory status is affirmed under 21 CFR 172.515. It has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[1] Notably, **ethyl laurate** was not among the seven synthetic flavoring substances for which the FDA withdrew authorization in 2018.[2][3][4]

### **European Union**

Within the European Union, **ethyl laurate** is an authorized food flavoring substance in accordance with Regulation (EC) No 1334/2008 on flavorings and certain food ingredients with flavoring properties for use in and on foods.[5][6][7]

## Joint FAO/WHO Expert Committee on Food Additives (JECFA)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **ethyl laurate** and established an Acceptable Daily Intake (ADI) of 0-1 mg/kg of body weight. JECFA concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.

### **Regulatory Status in Cosmetics**

**Ethyl laurate** is used in cosmetic and personal care products for its properties as a fragrance ingredient and a skin conditioning emollient.

### **European Union**

In the European Union, the use of **ethyl laurate** in cosmetics is subject to the general provisions of the Cosmetics Regulation (EC) No 1223/2009. While the Scientific Committee on Consumer Safety (SCCS) has not issued a dedicated opinion on **ethyl laurate**, it has been



reviewed in the context of being an impurity in other cosmetic ingredients, such as ethyl lauroyl arginate HCI. The safety of fragrance ingredients is often assessed by industry bodies like the Research Institute for Fragrance Materials (RIFM).

### **Cosmetic Ingredient Review (CIR)**

The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of alkyl esters, a group of ingredients that includes **ethyl laurate**. These assessments rely on the available toxicological data for the entire group to determine safety for use in cosmetics. While a specific, standalone final report on **ethyl laurate** was not found, the amended safety assessment of alkyl esters concludes that these ingredients are safe for use in cosmetics when formulated to be non-irritating.

### **Quantitative Toxicological Data**

A summary of key toxicological data for **ethyl laurate** is presented below. These data are crucial for the safety assessment of the substance.

Endpoint	Test Species	Results	Reference
Acute Oral Toxicity	Rat	LD50 > 5000 mg/kg	
Acute Dermal Toxicity	Rabbit	LD50 > 5000 mg/kg	
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	Non-mutagenic	[5]
In Vitro Micronucleus Test	Mammalian Cells	Non-clastogenic	[5]
Skin Sensitization (LLNA)	Mouse	Considered a potential skin sensitizer	[5]
Repeated Dose Oral Toxicity (28-day, read- across from methyl laurate)	Rat	NOAEL = 1000 mg/kg/day	[5]

### **Experimental Protocols**



The safety evaluation of **ethyl laurate** is based on standardized toxicological tests, primarily following OECD guidelines. Below are summaries of the methodologies for the key studies.

## Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce gene mutations.

- Principle: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations
  that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan)
  are used. The assay detects mutations that restore the gene's function, allowing the bacteria
  to grow on an amino acid-deficient medium.
- Methodology:
  - The tester strains are exposed to various concentrations of ethyl laurate, both with and without an external metabolic activation system (S9 fraction from rat liver).
  - The mixture is incorporated into an agar medium with a limited amount of the essential amino acid.
  - The plates are incubated for 48-72 hours.
  - The number of revertant colonies (colonies that have mutated back to a functional state) is counted and compared to the number of spontaneous revertants in the negative control.
  - A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies. For ethyl laurate, no such increase was observed.[5]

### In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause chromosomal damage.

- Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells, resulting from chromosome breaks or whole chromosome loss during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.
- Methodology:



- Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are exposed to **ethyl laurate** at several concentrations, with and without metabolic activation (S9).
- The cells are treated for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).
- Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have divided during or after treatment.
- After incubation, cells are harvested, fixed, and stained.
- The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. **Ethyl laurate** did not induce a significant increase in micronucleated cells.[5]

## Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method to screen for the skin sensitization potential of a substance.

- Principle: Sensitizing chemicals induce the proliferation of lymphocytes in the lymph nodes draining the application site. The LLNA measures this proliferation as an indicator of sensitization.
- Methodology:
  - A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are prepared.
  - The substance is applied to the dorsal surface of each ear of the test mice for three consecutive days.
  - On day five, a solution of <sup>3</sup>H-methyl thymidine is injected intravenously.
  - After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.



- A cell suspension is prepared from the lymph nodes, and the incorporation of <sup>3</sup>H-methyl thymidine (a measure of cell proliferation) is quantified using a β-scintillation counter.
- A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance with an SI of 3 or greater is typically classified as a skin sensitizer.

### Repeated Dose 28-Day Oral Toxicity Study - OECD 407

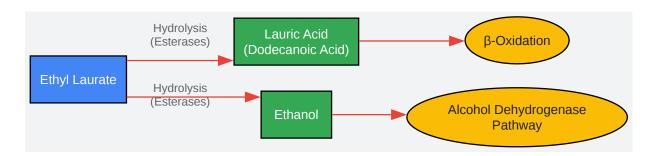
This study provides information on the potential health hazards from repeated exposure to a substance over a 28-day period.

- Principle: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- · Methodology:
  - The test substance is administered orally (e.g., by gavage) daily to groups of rodents (usually rats) at three or more dose levels for 28 days. A control group receives the vehicle only.
  - Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.
  - At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
  - All animals are subjected to a full necropsy, and organs are weighed.
  - Tissues from the control and high-dose groups are examined histopathologically.
  - The NOAEL is the highest dose at which no substance-related adverse effects are observed. For ethyl laurate, a NOAEL of 1000 mg/kg/day was established through readacross with methyl laurate.[5]

# Visualizations Metabolic Pathway of Ethyl Laurate



**Ethyl laurate** is readily metabolized in the body through hydrolysis, a process catalyzed by esterase enzymes. This breaks the ester bond, yielding lauric acid and ethanol, both of which are common endogenous substances that are further metabolized through well-established pathways.



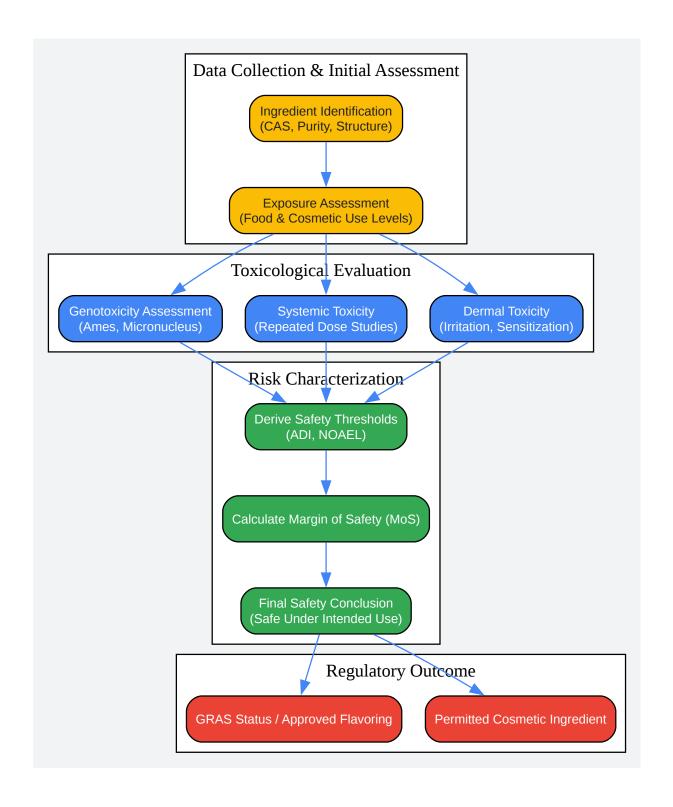
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Caption: Metabolic fate of ethyl laurate via hydrolysis.

## Safety Assessment Workflow for a Flavor/Fragrance Ingredient

The safety assessment of an ingredient like **ethyl laurate** follows a structured workflow, incorporating various data types to evaluate potential risks to human health.





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Caption: Generalized workflow for safety assessment.



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